molecular formula C9H12FN3O2S2 B587692 Emtricitabine 6'-Disulfide CAS No. 1246819-86-2

Emtricitabine 6'-Disulfide

Cat. No.: B587692
CAS No.: 1246819-86-2
M. Wt: 277.332
InChI Key: FVBDQZPRPOQFGT-NKWVEPMBSA-N
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Description

Emtricitabine 6’-Disulfide is a derivative of Emtricitabine, a nucleoside reverse transcriptase inhibitor used primarily in the treatment and prevention of HIV infection. Emtricitabine 6’-Disulfide is characterized by the presence of a disulfide bond, which distinguishes it from its parent compound .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Emtricitabine 6’-Disulfide involves the oxidation of Emtricitabine to introduce the disulfide bond. This can be achieved using oxidizing agents such as hydrogen peroxide or iodine in the presence of a base .

Industrial Production Methods: Industrial production of Emtricitabine 6’-Disulfide typically follows a similar synthetic route but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity of the final product .

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Emtricitabine 6’-Disulfide is primarily used in proteomics research due to its ability to form stable disulfide bonds with cysteine residues in proteins. This property makes it valuable in studying protein structure and function. Additionally, it is used in the development of antiviral therapies, particularly for HIV, due to its structural similarity to Emtricitabine .

Mechanism of Action

Emtricitabine 6’-Disulfide exerts its effects by inhibiting the reverse transcriptase enzyme, which is crucial for the replication of HIV. The disulfide bond allows it to form stable interactions with the enzyme, thereby preventing the transcription of viral RNA into DNA. This inhibition disrupts the viral replication cycle, reducing the viral load in infected individuals .

Comparison with Similar Compounds

Uniqueness: Emtricitabine 6’-Disulfide is unique due to its disulfide bond, which imparts additional stability and allows for specific interactions with protein thiol groups. This makes it particularly useful in proteomics research and in the development of targeted antiviral therapies .

Properties

CAS No.

1246819-86-2

Molecular Formula

C9H12FN3O2S2

Molecular Weight

277.332

IUPAC Name

4-amino-5-fluoro-1-[(2R,5S)-2-(methylsulfanylmethyl)-1,3-oxathiolan-5-yl]pyrimidin-2-one

InChI

InChI=1S/C9H12FN3O2S2/c1-16-4-7-15-6(3-17-7)13-2-5(10)8(11)12-9(13)14/h2,6-7H,3-4H2,1H3,(H2,11,12,14)/t6-,7+/m0/s1

InChI Key

FVBDQZPRPOQFGT-NKWVEPMBSA-N

SMILES

CSCC1OC(CS1)N2C=C(C(=NC2=O)N)F

Synonyms

(-)-2’,3’-Dideoxy-5-fluoro-3’-thiacytidine 6’-Disulfide;  (-)-2’-Deoxy-5-fluoro-3’-thiacytidine 6’-Disulfide; 

Origin of Product

United States

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